molecular formula C22H16O5S B5085925 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B5085925
M. Wt: 392.4 g/mol
InChI Key: PRZBGHNHEJNYNM-UHFFFAOYSA-N
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Description

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound belonging to the class of chromen derivatives

Preparation Methods

The synthesis of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by flash chromatography to obtain the desired compound .

Chemical Reactions Analysis

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

2-OXO-4-PHENYL-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE can be compared with other chromen derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c1-15-7-10-18(11-8-15)28(24,25)27-17-9-12-19-20(16-5-3-2-4-6-16)14-22(23)26-21(19)13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBGHNHEJNYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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